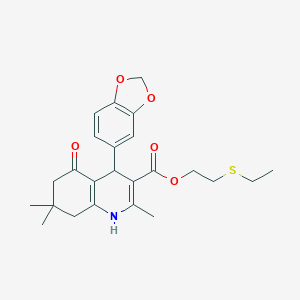
2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It may also inhibit the growth of fungi and bacteria by disrupting the cell membrane or inhibiting the synthesis of nucleic acids.
Biochemical and Physiological Effects:
Studies have shown that 2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate may have biochemical and physiological effects on the body. It has been shown to have low toxicity and may have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate in lab experiments include its potential applications in various fields of scientific research, low toxicity, and potential use as a fluorescent probe. The limitations include the need for specific conditions for synthesis and the limited understanding of its mechanism of action.
Future Directions
There are several future directions for the study of 2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. These include further investigation of its antitumor, antifungal, and antibacterial properties, as well as its potential use as a fluorescent probe for the detection of metal ions. Additionally, more research is needed to fully understand its mechanism of action and to develop new synthesis methods that may improve its efficiency and reduce its limitations.
Conclusion:
In conclusion, 2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop new applications for this compound.
Synthesis Methods
The synthesis of 2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves the reaction of 2-(Ethylsulfanyl)ethylamine with 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylic acid in the presence of a coupling reagent and a base. The reaction is carried out under specific conditions to obtain the desired product.
Scientific Research Applications
2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has shown potential applications in various fields of scientific research. It has been studied for its antitumor, antifungal, and antibacterial properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
properties
Product Name |
2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate |
|---|---|
Molecular Formula |
C24H29NO5S |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
2-ethylsulfanylethyl 4-(1,3-benzodioxol-5-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C24H29NO5S/c1-5-31-9-8-28-23(27)20-14(2)25-16-11-24(3,4)12-17(26)22(16)21(20)15-6-7-18-19(10-15)30-13-29-18/h6-7,10,21,25H,5,8-9,11-13H2,1-4H3 |
InChI Key |
PRDMVRFMMQZSIN-UHFFFAOYSA-N |
SMILES |
CCSCCOC(=O)C1=C(NC2=C(C1C3=CC4=C(C=C3)OCO4)C(=O)CC(C2)(C)C)C |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC2=C(C1C3=CC4=C(C=C3)OCO4)C(=O)CC(C2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






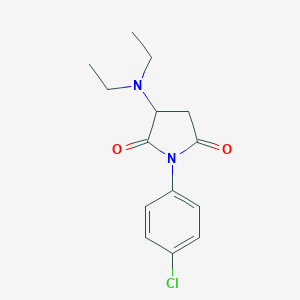


![N-[2-(methyloxy)cyclohexyl]cycloheptanamine](/img/structure/B259574.png)
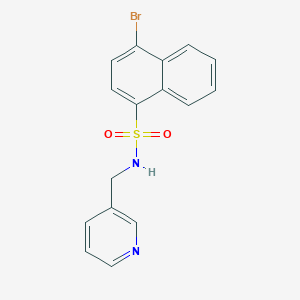

![Methyl {benzyl[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate](/img/structure/B259580.png)
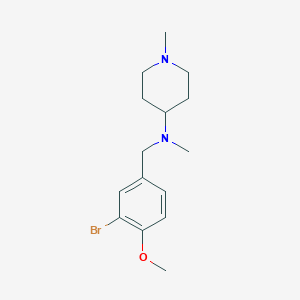
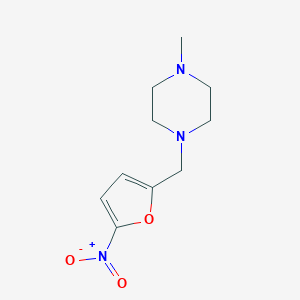
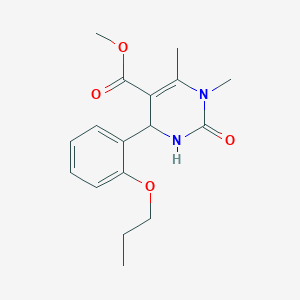
![N-butyl-2-[{4-nitrophenyl}(phenylsulfonyl)amino]acetamide](/img/structure/B259587.png)